 
            | REACTION_CXSMILES | [CH2:1]([SH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Na].[CH2:21]1O[CH2:22]1>COCCOCCOC>[CH2:1]([S:19][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:21][CH3:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |^1:19| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCCCCCCCCCCCCCCCC)S                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.13 mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Na]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1CO1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1CO1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCCCCCCCCCCCCCCCC)S                                                                                 | 
| Name | |
| Quantity | 
                                                                                    250 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    COCCOCCOC                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                WAIT                                                                             | 
| Details | 
                                                                                rocking was continued for an additional hour                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The mixture was cooled                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the bis-(2-methoxyethyl) ether was evaporated under reduced pressure                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the residue crystallized from hexane                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to give a white solid in 65% yield                                                                             | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    C(CCCCCCCCCCCCCCCCC)SCCCCCCCCCCCCCCCCCC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| YIELD: PERCENTYIELD | 65% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |